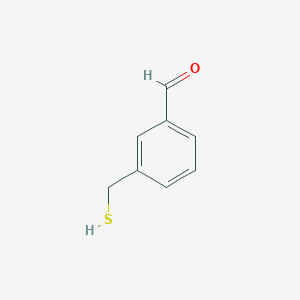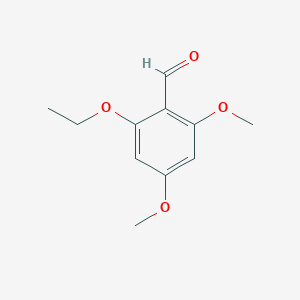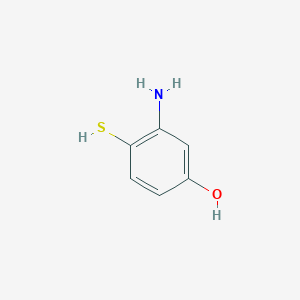
3-Amino-4-mercaptophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-mercaptophenol is an organic compound with the molecular formula C6H7NOS It is a derivative of phenol, characterized by the presence of an amino group (-NH2) at the third position and a mercapto group (-SH) at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-mercaptophenol can be achieved through several methods. One common approach involves the nitration of 4-mercaptophenol to form 4-mercapto-3-nitrophenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-mercaptophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Applications De Recherche Scientifique
3-Amino-4-mercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-mercaptophenol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The compound’s ability to form strong bonds with metal ions also plays a role in its biological effects, such as chelation therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Mercaptophenol: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a mercapto group.
Uniqueness
3-Amino-4-mercaptophenol’s combination of amino and mercapto groups provides unique reactivity and functionality, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C6H7NOS |
|---|---|
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
3-amino-4-sulfanylphenol |
InChI |
InChI=1S/C6H7NOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 |
Clé InChI |
QDWFGBIFPMJUST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


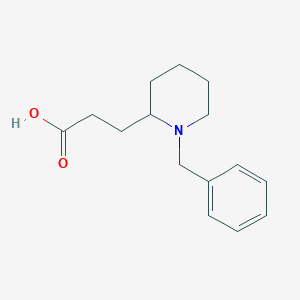
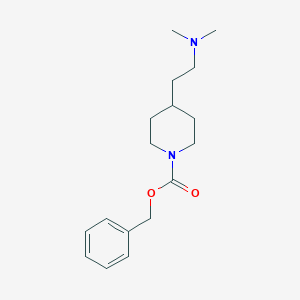
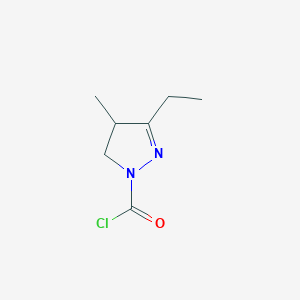
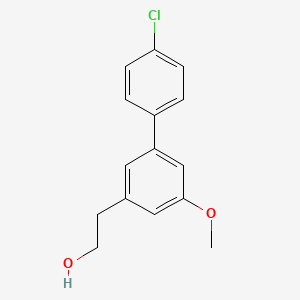
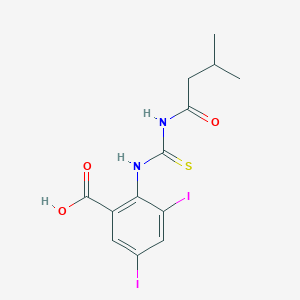
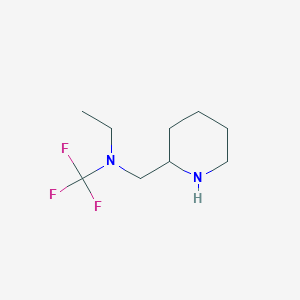

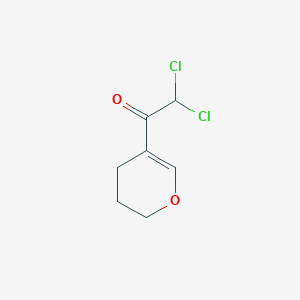
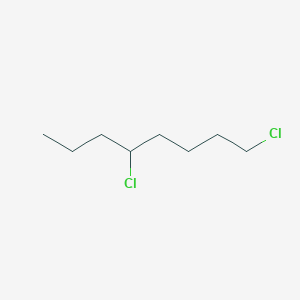
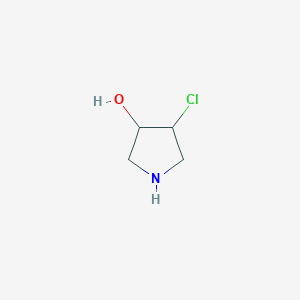
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

